

# Spectroscopic Profile of Roseoside: A Technical Guide for Researchers

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#### Introduction

**Roseoside**, a monoterpenoid glycoside, is a natural product of significant interest within the scientific community due to its potential biological activities. Found in various plant species, including Rhodiola rosea, its structural elucidation and characterization are paramount for further research into its pharmacological properties. This technical guide provides a comprehensive overview of the spectroscopic data of **Roseoside**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for the spectroscopic analysis of such natural products are also presented to aid researchers in their studies.

#### **Spectroscopic Data of Roseoside**

The structural confirmation of **Roseoside** relies on a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a detailed reference for researchers.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Roseoside** are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Roseoside** (400 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	5.88	S	
4	2.53	d	17.0
4	2.22	d	17.0
7	5.70	dq	15.5, 1.5
8	5.61	dq	15.5, 6.5
9	4.41	q	6.5
10	1.25	d	6.5
12	1.05	S	
13	1.02	S	_
1'	4.35	d	7.8
2'	3.20	m	
3'	3.38	m	_
4'	3.28	m	_
5'	3.33	m	_
6'a	3.88	dd	12.0, 2.0
6'b	3.68	dd	12.0, 5.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Roseoside** (100 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift (δ) ppm	
1	199.8	
2	127.8	
3	166.0	
4	50.5	
5	42.2	
6	79.8	
7	135.2	
8	132.5	
9	77.6	
10	22.0	
11	24.5	
12	23.5	
1'	102.8	
2'	75.1	
3'	78.0	
4'	71.7	
5'	78.2	
6'	62.9	

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in determining its molecular weight and formula.

Table 3: Mass Spectrometry Data for Roseoside



Ionization Mode	Precursor Ion (m/z)	Fragment Ions (m/z)
ESI+	387.203 [M+H]+	225.149826, 207.138336, 149.094864, 123.080757, 95.084488[1]
ESI-	431 [M+HCOOH-H] <sup>-</sup> , 385 [M- H] <sup>-</sup>	Not specified[2]

The molecular formula of **Roseoside** is C<sub>19</sub>H<sub>30</sub>O<sub>8</sub>, with a molecular weight of 386.4 g/mol .[1]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental IR spectrum for **Roseoside** is not readily available in the literature, the expected characteristic absorption bands can be predicted based on its chemical structure.

Table 4: Expected Infrared Absorption Bands for Roseoside

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Description
O-H (hydroxyl)	3500 - 3200 (broad)	Stretching vibration of the multiple hydroxyl groups in the glucose and aglycone moieties.
C-H (alkane)	3000 - 2850	Stretching vibrations of the methyl and methylene groups.
C=O (ketone)	1685 - 1665	Stretching vibration of the conjugated ketone in the cyclohexenone ring.
C=C (alkene)	1650 - 1600	Stretching vibration of the carbon-carbon double bonds.
C-O (alcohol, ether)	1260 - 1000	Stretching vibrations of the C-O bonds in the alcohol and glycosidic linkages.



#### **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of a natural product like **Roseoside**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD). The choice of solvent is crucial to avoid interference from solvent protons.
- Data Acquisition: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### **Mass Spectrometry (MS)**

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: The sample solution is introduced into the mass spectrometer, typically
  using an electrospray ionization (ESI) source. Mass spectra are acquired in both positive and
  negative ion modes to obtain comprehensive fragmentation information. High-resolution
  mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
- Data Analysis: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are analyzed to deduce the fragmentation pathways and confirm the molecular structure.

#### Infrared (IR) Spectroscopy

• Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound.

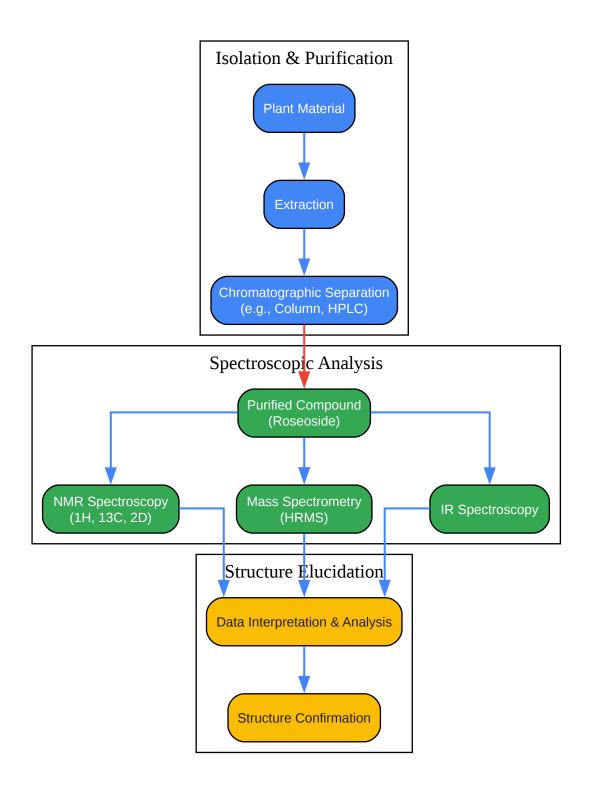


- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the empty sample holder is recorded first and subtracted from the sample spectrum.
- Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.

## **Workflow for Spectroscopic Identification**

The general workflow for the spectroscopic identification of a natural product like **Roseoside** is illustrated in the following diagram.





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Caption: Workflow for the isolation and spectroscopic identification of a natural product.

#### Conclusion



This technical guide provides a consolidated resource for the spectroscopic data of **Roseoside**, intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development. The presented NMR, MS, and predicted IR data, along with the generalized experimental protocols and workflow, offer a foundational framework for the identification and characterization of this and similar natural products. Accurate and comprehensive spectroscopic analysis is a critical step in unlocking the full potential of natural compounds like **Roseoside** for future therapeutic applications.

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#### References

- 1. 6S,9R-Roseoside | C19H30O8 | CID 9930064 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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